Antileishmanial Activity: Bromine vs. Chlorine Substituent Effect on Potency
In a study evaluating acetone-derived monoketone curcuminoids, the 4-bromophenyl dienone analog of the target compound exhibited superior antileishmanial activity against L. major promastigotes compared to its 4-chlorophenyl counterpart. The brominated compound (5) achieved an IC50 of 6.6 µM, while the chlorinated compound (4) showed an IC50 of 6.9 µM . This data, while for the dienone analog, provides class-level inference for the importance of the bromine atom in this scaffold.
| Evidence Dimension | In vitro antileishmanial activity against L. major promastigotes |
|---|---|
| Target Compound Data | IC50 = 6.6 µM for (1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one (dienone analog) |
| Comparator Or Baseline | (1E,4E)-1,5-bis(4-chlorophenyl)penta-1,4-dien-3-one (IC50 = 6.9 µM) |
| Quantified Difference | The brominated analog is 0.3 µM more potent (a ~4.3% improvement in IC50) than the chlorinated analog. |
| Conditions | In vitro assay against Leishmania major promastigotes. |
Why This Matters
This data from a closely related scaffold suggests that the bromine substituent can confer a potency advantage over chlorine, guiding medicinal chemistry decisions.
- [1] Antileishmanial and Antitoxoplasmal Activities of Acetone-Derived Monoketone Curcuminoids. (2025). ChemRxiv. This content is a preprint and has not been peer-reviewed. View Source
